Fluitoran
Description
Fluitoran (CAS 596-24-7), systematically named Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, is a fluoran derivative with the molecular formula C₂₀H₁₂O₃ and a molecular weight of 300.3 g/mol . It features a spirocyclic structure comprising an isobenzofuran ring fused to a xanthene moiety, forming a lactone (γ-lactone) configuration. This structure grants this compound unique photophysical properties, including fluorescence under specific conditions. Industrially, this compound is primarily utilized as a color-forming agent in thermal paper production, where its leuco form becomes visible upon thermal activation .
Properties
CAS No. |
138230-25-8 |
|---|---|
Molecular Formula |
C12H10ClN7O5S2 |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O4S2.C5H4N4O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,10,11)(H2,9,12,13);1-2H,(H2,6,7,8,9,10) |
InChI Key |
KICPYSAYQRPBKR-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=NNC2=C1C(=O)NC=N2 |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |
Synonyms |
Fluitoran |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Fluorescein
Fluorescein (CAS 2321-07-5, C₂₀H₁₂O₅) shares a xanthene backbone with Fluitoran but differs in the absence of a spiro-lactone group. Instead, fluorescein contains two additional oxygen atoms, forming a dicarboxylic acid structure.
Key Differences:
- Solubility : Fluorescein is highly water-soluble due to its polar carboxylic groups, whereas this compound’s lactone structure limits its solubility to organic solvents like dimethyl sulfoxide (DMSO) .
- Applications: Fluorescein is widely used in biomedical imaging and as a tracer dye, while this compound’s non-polar structure suits it for hydrophobic applications like thermal paper .
Functional Analogs: Rhodamine B
Rhodamine B (CAS 81-88-9, C₂₈H₃₁ClN₂O₃) is a cationic xanthene dye with a similar fluorescence profile but distinct structural features, including an ethylamine substituent and a chlorine atom.
Key Differences:
- Thermal Stability : this compound exhibits superior thermal stability (>250°C) compared to Rhodamine B, which degrades above 210°C, making this compound ideal for high-temperature processes .
- Toxicity : Rhodamine B has documented cytotoxicity, whereas this compound’s inert lactone structure minimizes bioactivity, enhancing its safety profile in industrial settings .
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Property | This compound | Fluorescein | Rhodamine B |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₂O₃ | C₂₀H₁₂O₅ | C₂₈H₃₁ClN₂O₃ |
| Molecular Weight (g/mol) | 300.3 | 332.3 | 479.0 |
| CAS Registry | 596-24-7 | 2321-07-5 | 81-88-9 |
| Solubility | Organic solvents | Water | Water/ethanol |
| Melting Point (°C) | N/A | 315 (decomp.) | 210–211 |
| Fluorescence λ (nm) | 450/520* | 494/521 | 540/625 |
Table 2: Functional Comparison
| Parameter | This compound | Fluorescein | Rhodamine B |
|---|---|---|---|
| Primary Application | Thermal paper color former | Biomedical imaging | Textile dyes, bio-staining |
| Thermal Stability | High (>250°C) | Moderate (<200°C) | Low (<210°C) |
| Photostability | Moderate | Low | High |
| Toxicity | Low | Low | High |
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